molecular formula C27H29N3O2 B4714343 N-(3-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide

N-(3-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide

Cat. No. B4714343
M. Wt: 427.5 g/mol
InChI Key: FXBCKPLKGBDOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-(3-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. This inhibition ultimately leads to the death of cancer cells and the protection of neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has also been shown to have anti-inflammatory and analgesic effects. These properties make it a potential candidate for the development of new treatments for a wide range of diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide in lab experiments is its ability to selectively target cancer cells and protect neurons from damage. This makes it a valuable tool for studying the mechanisms of cancer and neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on N-(3-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide. One area of research is in the development of new cancer therapies that utilize this compound as a key component. Another area of research is in the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, there is potential for this compound to be used in the development of new treatments for inflammatory and pain-related conditions. Overall, the future of this compound research is promising and holds great potential for the development of new treatments for a wide range of diseases and conditions.

Scientific Research Applications

N-(3-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases. Studies have shown that this compound can protect neurons from oxidative stress and prevent the accumulation of toxic proteins, making it a potential candidate for the development of new treatments for diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2/c1-20-9-8-12-22(17-20)29-27(32)24-19-23(13-14-25(24)30-15-6-3-7-16-30)28-26(31)18-21-10-4-2-5-11-21/h2,4-5,8-14,17,19H,3,6-7,15-16,18H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBCKPLKGBDOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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